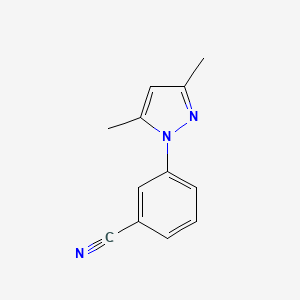

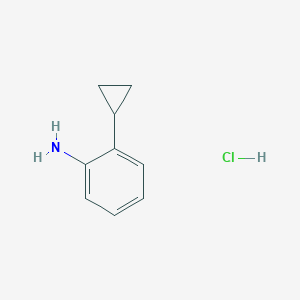

2-氯-2-(3-氯苯基)-乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efficient Synthesis of Chiral 2-Chloro-2-(3-chlorophenyl)ethanol

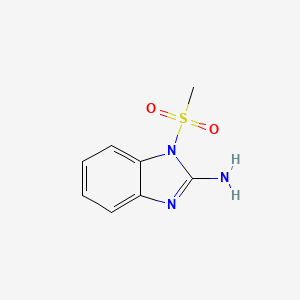

The compound (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a significant chiral intermediate in the production of β-adrenoceptor receptor agonists. A study demonstrated an efficient synthesis method using permeabilized whole cells of Candida ontarioensis, which catalyzed the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. This process achieved a high enantiomeric excess (ee) of 99.9% and a yield of 99.0% under optimal conditions. The activity of the cells was enhanced by cetyltrimethylammonium bromide-pretreatment, leading to a high yield in a shorter reaction time .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2-Chloro-2-(3-chlorophenyl)ethanol, related compounds have been studied. For instance, the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, was determined through X-ray crystallography. This compound crystallizes in a monoclinic system and forms intermolecular hydrogen bonds, which are crucial for its stability .

Chemical Reactions Analysis

The metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was synthesized and identified as a major urinary metabolite in rats after the administration of a related compound. This indicates that 2-Chloro-2-(3-chlorophenyl)ethanol could potentially undergo metabolic reactions in vivo, leading to biologically active metabolites .

Physical and Chemical Properties Analysis

The intermolecular interactions and thermophysical properties of binary mixtures involving 2-chloroaniline and substituted ethanols, including 2-chloroethanol, were studied. These properties were analyzed at different temperatures, and the existence of hydrogen bonding was confirmed through density functional theory calculations. This suggests that 2-Chloro-2-(3-chlorophenyl)ethanol may also exhibit specific intermolecular interactions and thermophysical behaviors .

Relevant Case Studies

The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol using Candida ontarioensis is a relevant case study that showcases the practical application of biocatalysis in producing chiral intermediates with high enantiomeric purity and yield. This method presents a practical approach for the preparation of such intermediates on an industrial scale .

Another case study involves the synthesis of 2-(4-Chlorophenyl)ethanol, which was achieved through esterification and reduction from 2-(4-chlorophenyl)acetic acid. The reaction conditions were optimized to achieve a yield of over 95%, demonstrating the feasibility of synthesizing related chlorophenyl ethanol compounds .

科学研究应用

抗菌和抗真菌应用

2-氯-2-(3-氯苯基)-乙醇已被用于合成新型喹啉-噻唑衍生物,这些衍生物表现出显著的抗菌和抗真菌活性。该化合物已被证明对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌、化脓链球菌等各种细菌以及白念珠菌、黑曲霉和克拉瓦图曲霉等真菌具有有效作用(Desai, Shihory, Rajpara, & Dodiya, 2012)。

制药中的手性合成

该化合物在制药中间体的不对称合成中至关重要。例如,它用于合成(S)-3-氯-1-苯基-1-丙醇,这是抗抑郁药物生产中的手性中间体。已经确定酵母还原酶YOL151W具有高活性和选择性,可用于生产该化合物(Choi et al., 2010)。

β-肾上腺素受体激动剂的制药中间体

(R)-2-氯-1-(3-氯苯基)乙醇,一种衍生物,是合成β-肾上腺素受体激动剂的关键中间体。使用Candida ontarioensis高效地不对称还原相关化合物以产生该中间体已经实现(Ni, Zhang, & Sun, 2012)。

生物活性物质的控释

已进行研究,开发含有环糊精包含复合物的壳聚糖膜,用于控释2-苯基乙醇,这是2-氯-2-(3-氯苯基)-乙醇的衍生物。这种应用对于在各种应用中维持稳定性和减少化合物的挥发性具有重要意义(Zarandona et al., 2020)。

绿色化学应用

该化合物已被用于环保的化学过程,例如对苯乙烯氧的选择性加氢制备2-苯基乙醇。这种方法为传统污染过程提供了更清洁的替代方案,在香水、除臭剂、肥皂和洗涤剂等领域有应用(Yadav & Lawate, 2011)。

安全和危害

属性

IUPAC Name |

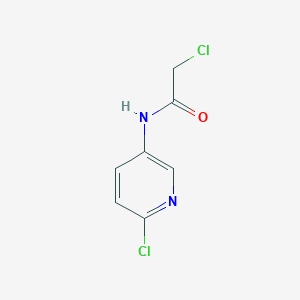

2-chloro-2-(3-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUAUXUHMNXWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630205 |

Source

|

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2-(3-chloro-phenyl)-ethanol | |

CAS RN |

886365-85-1 |

Source

|

| Record name | β,3-Dichlorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(3-chlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B1359180.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)